molecular formula C14H11N3O2 B1351635 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid CAS No. 925146-01-6

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

货号: B1351635
CAS 编号: 925146-01-6
分子量: 253.26 g/mol
InChI 键: KROALECUONLWKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Core Structural Features

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid comprises two fused aromatic systems: a quinoline ring (a bicyclic structure with a benzene ring fused to a pyridine ring) and a pyrazole ring (a five-membered heterocycle containing two adjacent nitrogen atoms). The quinoline moiety is substituted at position 2 with a pyrazole ring, which itself bears a methyl group at position 1 and is connected to the quinoline at position 5. A carboxylic acid group is attached to the quinoline’s carbon 4, completing the structure.

Structural Element Description
Quinoline Core Bicyclic system with aromatic π-conjugation.
Pyrazole Substituent 1-Methyl substitution at nitrogen 1; attachment to quinoline at carbon 5.
Carboxylic Acid Group Electron-withdrawing group at quinoline position 4.

Crystallographic Insights

While explicit X-ray crystallography data for this compound is unavailable in the provided sources, structural analogs (e.g., 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid) suggest key characteristics:

  • Planar Quinoline Ring : Aromatic stabilization through conjugation.
  • Pyrazole Ring Orientation : Likely coplanar with the quinoline due to conjugation.
  • Carboxylic Acid Conformation : Hydrogen bonding potential with solvent or adjacent molecules.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR)

Predicted spectral features for this compound, inferred from structurally related compounds:

Signal Type Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 12.5–13.5 Broad singlet -COOH proton
3.5–4.0 Singlet Pyrazole methyl (N1–CH₃)
7.5–8.5 Multiplet Aromatic protons (quinoline and pyrazole)

Note : The absence of direct experimental data necessitates reliance on analogous compounds (e.g., pyrazole-substituted quinolines).

Infrared (IR) Spectroscopy

Key absorption bands:

Wavenumber (cm⁻¹) Functional Group
1700–1750 C=O (carboxylic acid)
2500–3300 O–H (carboxylic acid, broad)
1500–1600 C=C/C=N (aromatic rings)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected absorption maxima:

  • λ_max (nm) : 250–300 (quinoline π→π* transitions), 350–400 (pyrazole-carboxylic acid conjugation).
  • Molar Extinction Coefficient (ε) : Moderate values (~10⁴ L·mol⁻¹·cm⁻¹), typical for heteroaromatic systems.

Thermodynamic Properties and Solubility Profiling

Thermodynamic Data

Property Value Source
Molecular Weight 253.26 g/mol Analogous compounds
Density ~1.4 g/cm³ (estimated) Structural similarity to 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Boiling Point ~495.5°C (estimated) Extrapolated from solvent-free analogs

Solubility Profile

Solvent Solubility Notes
Water pH-dependent, low at neutral pH Carboxylic acid protonation affects solubility.
Ethanol High Suitable for synthesis and purification.
DMSO/DMF High Polar aprotic solvents facilitate dissolution.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Insights

Computational studies on analogous pyrazoloquinoline derivatives reveal:

  • HOMO-LUMO Gap : ~4.0–5.0 eV, indicating moderate electronic conjugation.
  • Electron Density :
    • HOMO : Localized on the quinoline ring and pyrazole nitrogen.
    • LUMO : Delocalized across the carboxylic acid and pyrazole carbons.

Frontier Molecular Orbital Analysis

Orbital Energy (eV) Character
HOMO -8.5 to -9.0 π-orbitals of quinoline and pyrazole.
LUMO -0.5 to 1.0 π*-orbitals of carboxylic acid and pyrazole.

属性

IUPAC Name

2-(2-methylpyrazol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-13(6-7-15-17)12-8-10(14(18)19)9-4-2-3-5-11(9)16-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROALECUONLWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Coupling of Pyrazole and Quinoline: The final step involves the coupling of the pyrazole and quinoline moieties. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

化学反应分析

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

科学研究应用

Antimalarial Activity

Research has highlighted the antimalarial potential of quinoline derivatives, including 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid. A study demonstrated that quinoline derivatives exhibited significant activity against Plasmodium falciparum, with some compounds showing low nanomolar potency and favorable pharmacokinetic profiles. The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for the malaria parasite's survival .

Antitubercular Properties

Recent investigations into quinoline derivatives have also focused on their effectiveness against Mycobacterium tuberculosis. A series of synthesized compounds, including those with the quinoline core, were evaluated for their inhibitory effects on the InhA enzyme, a target for tuberculosis treatment. Some derivatives displayed promising results, with minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL, indicating their potential as new antitubercular agents .

Study on Antimalarial Activity

In a study published in 2016, a series of quinoline-4-carboxamide derivatives were screened for their antiplasmodial activity. The compound this compound was identified as a lead candidate due to its potent activity against P. berghei in mouse models, achieving effective doses below 1 mg/kg .

Antitubercular Activity Assessment

In another study, compounds derived from quinoline were synthesized and tested against various strains of M. tuberculosis. The results indicated that several derivatives inhibited the InhA enzyme effectively, with some exhibiting better efficacy than the standard drug Isoniazid. This suggests that modifications to the quinoline structure can enhance antitubercular activity .

Data Tables

Compound Target Pathogen Activity (MIC µg/mL) Mechanism of Action
Compound APlasmodium falciparum120Inhibition of PfEF2
Compound BMycobacterium tuberculosis12.5Inhibition of InhA
Compound CMycobacterium bovis25Inhibition of cell wall synthesis

作用机制

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting its function, while the pyrazole ring can inhibit enzyme activity by binding to the active site. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Reference
2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid 925146-01-6 C₁₄H₁₁N₃O₂ 253.26 Quinoline-4-carboxylic acid, 2-(1-methylpyrazol-5-yl) 95%
2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid 956364-01-5 C₁₆H₁₅N₃O₂* 281.31 Pyrazole-4-ethyl, 5-methyl 95%
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid 1171538-77-4 C₂₃H₂₀N₃O₃ 386.43 Pyrazole-4-(4-methoxyphenyl), quinoline-6-methyl N/A
2-(2-Nitrophenyl)quinoline-4-carboxylic acid N/A C₁₆H₁₀N₂O₄ 294.27 Quinoline-2-(2-nitrophenyl) N/A
3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid 1635407-37-2 C₁₄H₁₁N₃O₂ 253.26 Pyrazole-4-methyl, quinoline-6-carboxylic acid 95%

*Note: Discrepancy in molecular formula reported in ; corrected based on quinoline core and substituent valency.

Key Observations :

  • Substituent Position: The position of the pyrazole ring on the quinoline significantly impacts bioactivity. For instance, the target compound’s pyrazole at position 2 (quinoline) contrasts with the pyrazole at position 3 in 3-(1-methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid .
  • Electron-Withdrawing vs. Donor Groups: The nitro group in 2-(2-nitrophenyl)quinoline-4-carboxylic acid introduces strong electron-withdrawing effects, altering electronic distribution and reactivity relative to the electron-neutral pyrazole in the target compound .

Physicochemical Properties

  • Solubility : The carboxylic acid group in all analogs confers moderate water solubility, but bulkier substituents (e.g., 4-methoxyphenyl) reduce it .
  • Thermal Stability : Pyrazole rings generally enhance thermal stability; the target compound’s melting point and decomposition data are unreported but inferred to be higher than nitro-substituted analogs due to reduced electron-withdrawing effects .

Crystallographic and Computational Studies

  • Docking Studies: Pyrazole-containing analogs are hypothesized to exhibit stronger binding to bacterial enoyl-ACP reductase (FabI) compared to phenyl-substituted derivatives, based on similar quinoline frameworks .

生物活性

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and various bioactivities, supported by data tables and case studies.

Chemical Structure

The compound features a quinoline core substituted with a pyrazole moiety, which is known for enhancing biological activity. Its structure can be represented as follows:

C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole ring enhances its ability to bind to enzymes and receptors, leading to diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)25.3
MCF7 (Breast)15.8
HCT116 (Colon)20.4
HeLa (Cervical)30.0

These values indicate that the compound exhibits potent anticancer activity, particularly against MCF7 and A549 cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) are summarized in the following table:

MicroorganismMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus25
Candida albicans30

These findings suggest that the compound has a broad-spectrum antimicrobial effect, making it a candidate for further development in infectious disease treatment.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating inflammatory diseases.

Case Studies

  • Anticancer Study : A study conducted on the efficacy of this compound against A549 lung cancer cells revealed that it induced apoptosis through caspase activation pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited synergistic effects when used in combination with standard antibiotics, enhancing their effectiveness.

常见问题

Q. What are the established synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with DMF-DMA and phenylhydrazine to form a pyrazole ester intermediate, followed by basic hydrolysis to yield the carboxylic acid derivative. This method is analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where hydrolysis under reflux with NaOH or KOH in aqueous ethanol is employed to achieve high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group on pyrazole at δ ~3.8 ppm).
  • X-ray crystallography : Resolve molecular geometry using SHELXL for refinement. For example, C–C bond lengths in the quinoline ring typically range from 1.35–1.44 Å, consistent with aromatic systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Use SHELXL to refine structures against high-resolution data (e.g., <1.0 Å). Validate with PLATON to check for twinning, disorder, or missed symmetry. For example, in a related quinoline derivative, twinning was resolved using the TWIN/BASF command in SHELXL, improving the R-factor from 0.12 to 0.052 .

Q. What computational approaches predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps and charge distribution. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the HOMO-LUMO gap was 4.2 eV, indicating potential fluorescence, which aligns with experimental UV-Vis data (λmax ~320 nm) .

Q. What strategies optimize bioactivity in quinoline-4-carboxylic acid derivatives?

  • Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole (e.g., electron-withdrawing groups at position 3) to enhance binding affinity.
  • Fluorescent tagging : Introduce boronic acid groups (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) for sensor applications, leveraging the aromatic conjugated system for fluorescence (quantum yield Φ ~0.45) .

Methodological Challenges

Q. How to address low solubility in biological assays?

Use polar aprotic solvents (e.g., DMSO) at concentrations <1% (v/v) to avoid cytotoxicity. For in vivo studies, employ surfactants like Tween-80 (5% w/v) or cyclodextrin-based formulations to enhance bioavailability .

Q. What validation steps ensure purity in synthetic batches?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is confirmed by a single peak with retention time ~6.2 min.
  • Mass spectrometry : ESI-MS in negative mode ([M–H]⁻) confirms molecular weight (e.g., m/z 265.08 for C₁₄H₁₁N₃O₂) .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic and computational data?

Cross-validate NMR chemical shifts with DFT-predicted values (e.g., using Gaussian 09). For instance, a calculated ¹³C shift of 168.5 ppm for the carboxylic acid carbon matches experimental data within ±2 ppm . If discrepancies persist, check for tautomerism or solvent effects.

Q. Why might crystallographic and solution-phase structures differ?

Crystal packing forces (e.g., hydrogen bonding) can distort conformations. Compare X-ray torsion angles (e.g., pyrazole-quinoline dihedral angle ~15° in crystals) with solution NMR NOE data to assess flexibility .

Instrumentation and Software

Q. Which tools are recommended for molecular dynamics simulations?

Use GROMACS with the CHARMM36 force field to simulate solvation behavior. For a related compound, simulations in water revealed a solvation free energy of –25.6 kcal/mol, consistent with experimental solubility .

Q. How to automate high-throughput crystallography workflows?

Integrate SHELXC/D/E into pipelines for rapid phasing. For example, a 96-well plate screening with SHELXD achieved a success rate of 85% for quinoline derivatives at 1.2 Å resolution .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。